3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl
Overview
Description
3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl is an organic compound that features a biphenyl core substituted with amino, fluoro, and trifluoromethyl groups
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two different organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
The compound’s molecular weight (1800997) and structure suggest it may have certain pharmacokinetic properties . For instance, its relatively low molecular weight may favor absorption and distribution, while the presence of fluorine atoms could impact its metabolic stability .
Result of Action
Its potential involvement in suzuki–miyaura coupling suggests it may play a role in the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine. For instance, the compound’s reactivity may be influenced by temperature, pH, and the presence of other chemical species . Additionally, its stability could be affected by exposure to light, heat, and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and minimizing costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro or trifluoromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can result in the replacement of the fluoro or trifluoromethyl groups with other functional groups .
Scientific Research Applications
3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)biphenyl: This compound also contains trifluoromethyl groups but lacks the amino and fluoro substituents.
4-Amino-2-(trifluoromethyl)benzonitrile: This compound features an amino and trifluoromethyl group but has a different core structure.
Uniqueness
3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the amino group allows for further functionalization, while the fluoro and trifluoromethyl groups enhance the compound’s stability and lipophilicity .
Properties
IUPAC Name |
2-fluoro-5-[2-(trifluoromethyl)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-11-6-5-8(7-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEKEYDQUSQIQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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